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Compound of Interest

Compound Name: 2,6-Dibromophenol

Cat. No.: B046663

An In-Depth Technical Guide to the Toxicological Profile of 2,6-Dibromophenol

Introduction

2,6-Dibromophenol (2,6-DBP) is a halogenated aromatic organic compound. It belongs to the
class of dibromophenols, which are characterized by a phenol ring substituted with two
bromine atoms. 2,6-DBP is a known marine metabolite and can also be formed as a
degradation product of brominated flame retardants.[1] Its presence in the environment and in
various organisms necessitates a thorough understanding of its toxicological profile. This
document provides a comprehensive overview of the known toxicological data for 2,6-DBP,
details the standard experimental protocols for its assessment, and explores its potential
mechanisms of toxicity. Due to a limited number of studies focused specifically on 2,6-DBP,
data from closely related compounds, such as 2,4,6-tribromophenol, are occasionally
referenced to infer potential toxicological pathways.

Acute Toxicity

Acute toxicity studies evaluate the adverse effects of a substance following a single or short-
term exposure. For 2,6-DBP, data is primarily available for aquatic species, with classifications
of its hazard potential available for mammals.

Quantitative Acute Toxicity Data

The following table summarizes the key quantitative findings from acute toxicity studies on 2,6-
Dibromophenol.
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Exposure

Species Endpoint Value (mgl/L) ) Reference
Duration
Scenedesmus
. ECso (Growth
guadricauda o 9.90 96 hours [2]
Inhibition)
(Alga)
Daphnia magna ECso
o 2.78 48 hours [2]
(Water Flea) (Immobilization)
Pseudokirchnerie
) ECso (Growth -
lla subcapitata 49 Not Specified [2]

Inhibition)
(Alga)

For mammals, while specific LDso values are not readily available in the reviewed literature,
2,6-Dibromophenol is classified under the Globally Harmonized System (GHS) as "Acute
Toxicity, Category 4" for oral, dermal, and inhalation routes.[1] This indicates that it is
considered harmful if swallowed, in contact with skin, or if inhaled.[1]

Experimental Protocol: Acute Oral Toxicity — Acute Toxic
Class Method (OECD 423)

The Acute Toxic Class Method is a stepwise procedure used to assess the acute oral toxicity of
a substance, classifying it into a GHS category while minimizing animal use.[3][4]

Objective: To determine the acute oral toxicity of a test substance and classify it according to
the GHS.[4]

Principle: A stepwise procedure is used with a small number of animals per step.[5] Depending
on the mortality and/or moribundity of the animals, further steps may be taken with higher or
lower doses. The outcome assigns the substance to a specific toxicity class.[4]

Methodology:

o Test Animals: Healthy, young adult rodents (typically female rats) are used. Animals are
acclimated to laboratory conditions before the study.
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» Housing and Feeding: Animals are caged individually or in small groups. Standard laboratory
diet and drinking water are provided ad libitum. Animals are fasted prior to dosing (food, but
not water, is withheld).[5]

» Dose Preparation: The test substance (2,6-Dibromophenol) is typically dissolved or
suspended in a suitable vehicle, such as corn oil or water.

o Administration: The substance is administered in a single dose by oral gavage. The volume
administered should generally not exceed 1 mL/100g body weight for rodents.[4]

e Procedure:

o Starting Dose: The test begins using a starting dose selected from one of four fixed levels:
5, 50, 300, or 2000 mg/kg body weight. The selection is based on any existing toxicity
information.

o Initial Step: Three fasted female animals are dosed at the selected starting level.

o Observation: The outcome in the first group of animals determines the next step. If
mortality is observed, the test is repeated with a lower dose. If no mortality occurs, a
higher dose is used.

o Subsequent Steps: Subsequent steps involve dosing three additional animals at the
appropriate dose level until a definitive classification can be made.

o Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in
skin, fur, eyes, behavior, convulsions), and body weight changes for up to 14 days.[5]

o Pathology: At the end of the observation period, all surviving animals are humanely
euthanized. A gross necropsy is performed on all animals (those that died during the test and
those euthanized at termination).

Visualization: Acute Oral Toxicity Workflow (OECD 423)
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Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Subchronic Toxicity
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Subchronic toxicity studies assess the effects of repeated exposure to a substance over a
period of 90 days. No specific 90-day studies for 2,6-Dibromophenol were identified in the
literature search, representing a significant data gap.

Experimental Protocol: Repeated Dose 90-Day Oral
Toxicity Study in Rodents (OECD 408)

This protocol outlines the standard procedure for conducting a 90-day subchronic oral toxicity
study.[6][7][8]

Objective: To characterize the toxicological profile of a substance following 90 days of repeated
oral administration, identify target organs, and establish a No-Observed-Adverse-Effect Level
(NOAEL).[8][9]

Principle: The test substance is administered orally to several groups of experimental animals
at multiple dose levels for 90 consecutive days.[10]

Methodology:

Test Animals: Young, healthy rodents (rats are preferred) are used. Groups should consist of
at least 10 males and 10 females.[6]

e Dose Levels: At least three dose levels (low, mid, high) and a concurrent control group
(vehicle only) are required. The highest dose should induce observable toxicity but not
significant mortality.[9]

o Administration: The substance is administered daily, seven days a week, for 90 days.
Administration can be via the diet, drinking water, or by oral gavage.[3]

e Observations:

o

Clinical Signs: Animals are observed daily for signs of toxicity.

o

Body Weight and Food/Water Consumption: Measured weekly.[8]

[¢]

Ophthalmology: Examinations are performed prior to the study and at termination.
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o Hematology & Clinical Chemistry: Blood samples are collected at termination for analysis
of hematological and biochemical parameters.

o Urinalysis: Conducted at termination.

o Pathology:
o All animals are subjected to a full, detailed gross necropsy.
o The weights of key organs (e.g., liver, kidneys, brain, spleen) are recorded.

o Comprehensive histopathological examination is performed on the control and high-dose
groups. Any target organs identified are also examined in the lower-dose groups.

o Satellite Group (Optional): An additional group at the high-dose level may be included and
maintained for a treatment-free period (e.g., 28 days) after the 90-day exposure to assess
the reversibility of any toxic effects.[9]

Visualization: Subchronic 90-Day Toxicity Study
Workflow
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Caption: Workflow for a 90-Day Subchronic Oral Toxicity Study (OECD 408).
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Genotoxicity

Genotoxicity assays are designed to detect substances that can induce genetic damage, such
as gene mutations or chromosomal aberrations. No specific genotoxicity data for 2,6-
Dibromophenol were found. This is a critical data gap, as genotoxicity is a key indicator of
carcinogenic potential.

Experimental Protocol: Bacterial Reverse Mutation Test
(Ames Test, OECD 471)

The Ames test is a widely used in vitro assay to evaluate the potential of a substance to cause
gene mutations.[11][12]

Objective: To detect point mutations (base-pair substitutions and frameshifts) induced by a test
substance.[13]

Principle: The test uses several strains of Salmonella typhimurium and/or Escherichia coli that
are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an
essential amino acid (histidine for Salmonella, tryptophan for E. coli).[11][12] The assay
measures the ability of the test substance to cause a reverse mutation (reversion), restoring the
gene's function and allowing the bacteria to grow on an amino-acid-deficient medium.[13]

Methodology:

o Tester Strains: A minimum of five bacterial strains is typically used (e.g., S. typhimurium
TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).[14][15] This
combination detects various types of point mutations.

o Metabolic Activation (S9 Mix): The test is performed both with and without an exogenous
metabolic activation system.[14] This system, typically a liver fraction from rats pre-treated
with an enzyme inducer (S9 mix), mimics mammalian metabolism and can convert pro-
mutagens into active mutagens.[13]

e Procedure (Plate Incorporation Method):

o The test substance at several concentrations, the bacterial tester strain, and (if required)
the S9 mix are combined in molten top agar.
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o This mixture is poured onto the surface of a minimal glucose agar plate (lacking the
essential amino acid).

o The plates are incubated at 37°C for 48-72 hours.

o Data Collection: After incubation, the number of revertant colonies on each plate is counted.

» Evaluation Criteria: A substance is considered mutagenic if it produces a dose-related
increase in the number of revertant colonies and/or a reproducible increase over the
negative control value (typically a two- to three-fold increase).

Visualization: Ames Test Experimental Workflow
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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

© 2025 BenchChem. All rights reserved. 10/16 Tech Support


https://www.benchchem.com/product/b046663?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mechanisms of Toxicity & Signaling Pathways

While the complete toxicological profile of 2,6-DBP is not fully elucidated, available evidence
points towards specific cellular mechanisms, particularly the disruption of calcium signaling.

Disruption of Cellular Calcium (Ca?*) Homeostasis

Studies have shown that several bromophenols, including 2,6-DBP, disturb cellular Caz*
signaling in neuroendocrine (PC12) cells.[16] Intracellular Ca?* is a critical second messenger
that regulates numerous cellular processes, including neurotransmission, hormone secretion,
gene expression, and apoptosis.[17] Disruption of its tightly controlled homeostasis can lead to
significant cytotoxicity.[16][17] The mechanism may involve interference with voltage-
dependent Ca2* channels on the cell membrane or the release of Ca2* from intracellular stores

like the endoplasmic reticulum.[16]

Visualization: Disruption of Cellular Calcium Signaling
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Caption: Potential disruption of Ca2* homeostasis by 2,6-Dibromophenol.

Induction of Apoptosis

While not studied directly for 2,6-DBP, the closely related compound 2,4,6-tribromophenol has
been shown to induce apoptosis (programmed cell death) in human peripheral blood
mononuclear cells.[18][19] The mechanism primarily involves the intrinsic or mitochondrial
pathway.[19] This pathway is initiated by cellular stress, which leads to the loss of mitochondrial
membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent
activation of a caspase cascade (initiator caspase-9 and executioner caspase-3), ultimately
leading to cell death.[19][20] Given that Ca2* signaling is intricately linked to mitochondrial
function and apoptosis, this represents a plausible mechanism of toxicity for 2,6-DBP.[17][18]
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Visualization: Intrinsic (Mitochondrial) Apoptosis

Pathway

Plausible Role for
2,6-Dibromophenol

Intrinsic Apopéosis Pathway

Cellular Stress
(e.g., Ca?* Dysregulation,
Oxidative Stress)

Mitochondrion

Cytochrome ¢
(Release)

Apoptosome Formation
(Apaf-1, Cytochrome c)

Caspase-9 Activation

Caspase-3 Activation
(Executioner)

Apoptosis
(DNA Fragmentation,
Cell Dismantling)

© 2025 BenchChem. All rights reserved. 13/16

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: A plausible mechanism of 2,6-DBP toxicity via apoptosis.

Conclusion and Data Gaps

The toxicological profile of 2,6-Dibromophenol is currently incomplete. Available data strongly
indicate that it is toxic to aquatic organisms and is classified as harmful to mammals via oral,
dermal, and inhalation exposure. A key mechanism of its toxicity appears to be the disruption of
cellular calcium homeostasis, a fundamental process whose dysregulation can lead to
widespread cellular dysfunction and apoptosis.

Significant data gaps remain, which are critical for a comprehensive risk assessment:

o Mammalian Acute Toxicity: A definitive oral LDso value in a rodent model is needed to
accurately quantify its acute toxicity.

o Genotoxicity: Data from a standard battery of genotoxicity tests, including the Ames test, are
essential to evaluate its mutagenic potential.

o Chronic Toxicity: Long-term exposure studies are required to understand the effects of
chronic exposure.

e Reproductive and Developmental Toxicity: Studies are needed to assess its potential to act
as an endocrine disruptor or cause adverse effects on reproduction and development.

Further research focusing on these areas is imperative to fully characterize the toxicological
risks posed by 2,6-Dibromophenol to human health and the environment.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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